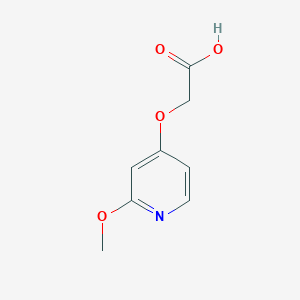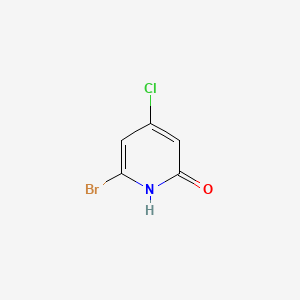
6-Bromo-4-chloropyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloropyridin-2-ol is a halogenated pyridine derivative with the molecular formula C5H3BrClNO. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. The presence of both bromine and chlorine atoms on the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyridin-2-ol typically involves halogenation reactions starting from pyridine derivatives. One common method is the bromination of 4-chloropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.
化学反应分析
Types of Reactions
6-Bromo-4-chloropyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are utilized in the presence of boronic acids.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.
Oxidation and Reduction Reactions: Formation of ketones, alcohols, or other oxidized/reduced products.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
科学研究应用
6-Bromo-4-chloropyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 6-Bromo-4-chloropyridin-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of halogen atoms and the hydroxyl group on the pyridine ring. These functional groups can interact with various molecular targets, such as enzymes or receptors, leading to desired biological or chemical effects. The exact pathways and molecular targets involved vary depending on the specific context of its use.
相似化合物的比较
Similar Compounds
2-Bromo-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
6-Chloropyridin-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloropyridin-3-ol: Differently substituted pyridine with distinct chemical properties.
Uniqueness
6-Bromo-4-chloropyridin-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in research and industrial applications.
属性
分子式 |
C5H3BrClNO |
|---|---|
分子量 |
208.44 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9) |
InChI 键 |
HIECVXAHTDCQNE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


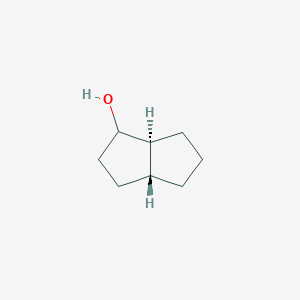
![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)
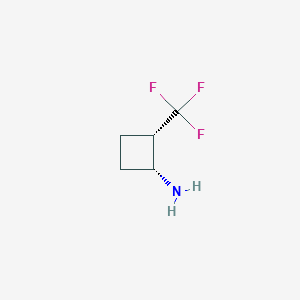

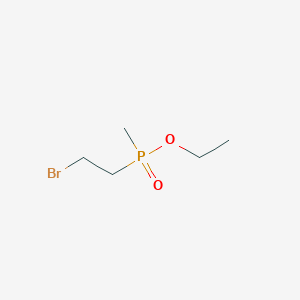
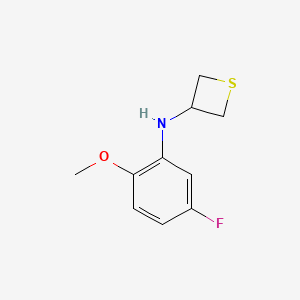
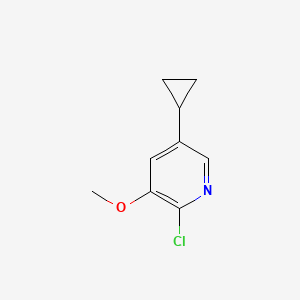
![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
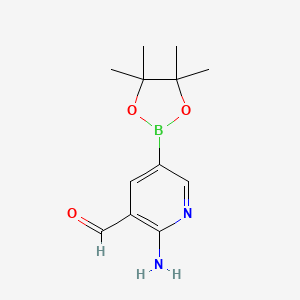


![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
